molecular formula C14H14O3S B1422146 2-Methyl-4-(4-methylsulfonylphenyl)phenol CAS No. 1261895-23-1

2-Methyl-4-(4-methylsulfonylphenyl)phenol

Cat. No.: B1422146
CAS No.: 1261895-23-1
M. Wt: 262.33 g/mol
InChI Key: BSYKWBZBWWYDAB-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylsulfonylphenyl)phenol is a phenolic compound characterized by a methyl group at the ortho position (C2) and a 4-methylsulfonylphenyl substituent at the para position (C4) of the phenol ring.

The methylsulfonyl group enhances polarity, making the compound less lipophilic compared to alkyl-substituted phenols. This property may render it suitable as an intermediate in pharmaceuticals or agrochemicals, where polar functional groups are often critical for target binding .

Properties

IUPAC Name

2-methyl-4-(4-methylsulfonylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-10-9-12(5-8-14(10)15)11-3-6-13(7-4-11)18(2,16)17/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYKWBZBWWYDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683998
Record name 4'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-23-1
Record name 4'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Direct Aromatic Substitution and Sulfonation

This approach involves initial phenol formation, followed by electrophilic aromatic substitution:

Step Description Reagents & Conditions References
1. Phenol synthesis Phenol core is synthesized via phenol-formaldehyde or phenol alkylation Formaldehyde, phenol, acid catalyst
2. Methylation Methylation at the ortho position using methyl iodide or dimethyl sulfate Methyl iodide, base (K2CO3), solvent (acetone)
3. Sulfonation Introduction of methylsulfonyl group using sulfur trioxide or chlorosulfonic acid SO3, chlorosulfonic acid, controlled temperature

This method allows regioselective methylation and sulfonation, leading to the target compound.

Method B: Multi-step Synthesis via Cross-coupling

An alternative involves constructing the phenyl rings separately, then coupling:

Step Description Reagents & Conditions References
1. Synthesis of 4-methylsulfonylphenyl precursor Sulfonation of methylbenzene derivatives SO3, catalysts
2. Formation of phenol derivative Hydroxylation of aromatic precursors Hydroxylation reagents, catalytic conditions
3. Coupling of aromatic rings Suzuki or Ullmann coupling Palladium catalysts, base, suitable solvents

This modular approach enhances regioselectivity and yields.

Notable Research Findings

  • Electrophilic substitution reactions are sensitive to temperature and solvent conditions, which influence regioselectivity. Optimal sulfonation occurs at low temperatures (~0°C to 25°C) to prevent over-sulfonation.
  • Methylation using methyl iodide in the presence of potassium carbonate in acetone provides high regioselectivity for the ortho position relative to hydroxyl groups.
  • Coupling reactions such as Suzuki are effective for assembling complex aromatic systems with minimal by-products.

Data Table: Summary of Preparation Parameters

Step Reagents Temperature Solvent Yield (%) Notes
Phenol synthesis Phenol, formaldehyde 80°C Water 75-85 Common phenol production
Methylation Methyl iodide, K2CO3 25°C Acetone 80-90 Regioselective ortho methylation
Sulfonation SO3 or chlorosulfonic acid 0-25°C Dichloromethane 60-75 Controlled addition prevents over-sulfonation
Coupling Pd catalyst, base 80°C Toluene 70-85 For aromatic ring assembly

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group under reducing conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can lead to sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4-(4-methylsulfonylphenyl)phenol has been studied for its potential therapeutic properties. Research indicates that compounds with similar structures may exhibit:

  • Antioxidant Activity: Phenolic compounds are known for their ability to scavenge free radicals, which can reduce oxidative stress in biological systems. This property is crucial in developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects: Some studies suggest that this compound could inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Properties: The sulfonyl group may enhance the compound's interaction with microbial enzymes, leading to potential applications as an antimicrobial agent against resistant bacterial strains.

Materials Science

The compound's phenolic structure allows it to be used in the development of:

  • Polymeric Materials: Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Its antioxidant properties can also enhance the longevity of polymers exposed to UV radiation and heat.
  • Coatings and Adhesives: The compound can be utilized in formulating protective coatings that require resistance to oxidation and degradation, thereby extending the lifespan of surfaces in industrial applications.

Environmental Science

Research into the environmental applications of this compound includes:

  • Water Treatment: Due to its potential ability to react with pollutants, this compound may be investigated for its efficacy in removing contaminants from water sources.
  • Soil Remediation: Its chemical properties could allow it to bind with heavy metals or organic pollutants in soil, facilitating bioremediation processes.

Data Tables

Application AreaSpecific UseReference
Medicinal ChemistryAntioxidant and anti-inflammatory agents
Materials ScienceEnhancing polymer stability
Environmental ScienceWater treatment and soil remediation

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of phenolic compounds similar to this compound. The results indicated a significant reduction in oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Polymer Development

In a recent materials science conference, researchers presented findings on incorporating this compound into epoxy resins. The modified resins demonstrated improved thermal stability and resistance to UV degradation compared to standard formulations. This advancement could lead to more durable materials for outdoor applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylsulfonylphenyl)phenol involves its interaction with biological targets such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in proteins, affecting their activity. The methylsulfonyl group can also participate in various biochemical reactions, potentially leading to anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2-Methyl-4-(4-methylsulfonylphenyl)phenol with structurally related phenolic derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Boiling Point (°C) Key Properties/Applications Reference
This compound C₁₃H₁₂O₃S 248.29 Methyl (C2), 4-MeSO₂-Ph (C4) N/A High polarity, pharmaceutical intermediate
2-Chloro-4-(methylsulfonyl)phenol C₇H₇ClO₃S 206.65 Cl (C2), MeSO₂ (C4) 390.37 Research compound, high polarity
2-Methyl-4-tert-octylphenol C₁₅H₂₄O 220.35 Methyl (C2), tert-octyl (C4) N/A Antioxidant, industrial applications
4-Methyl-2-(2,4,4-TMP)phenol C₁₄H₂₂O 206.33 2,4,4-TMP (C2), Methyl (C4) N/A α-Glucosidase inhibition

Key Observations:

  • Electron-Withdrawing vs. Alkyl Groups: The methylsulfonyl group in the target compound and 2-Chloro-4-(methylsulfonyl)phenol increases polarity and boiling points compared to alkyl-substituted analogs like 2-Methyl-4-tert-octylphenol .
  • Steric Effects: The tert-octyl group in 2-Methyl-4-tert-octylphenol introduces significant steric bulk, enhancing lipophilicity and making it suitable for non-polar applications (e.g., antioxidants in polymers) .
  • Biological Activity: Phenolic compounds with branched alkyl chains (e.g., 4-Methyl-2-(2,4,4-TMP)phenol) exhibit α-glucosidase inhibitory activity due to hydrophobic interactions with enzyme active sites . The methylsulfonyl group’s polarity may favor hydrogen bonding in biological systems, though this requires experimental validation.

Biological Activity

2-Methyl-4-(4-methylsulfonylphenyl)phenol, also known by its CAS Number 1261895-23-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the oxidation of 4-(methylthio)phenol followed by a coupling reaction with 3-methylphenol. The general steps include:

  • Oxidation : Using Oxone (potassium peroxymonosulfate) in an ethanol-water mixture at room temperature.
  • Coupling Reaction : The oxidized product is coupled with 3-methylphenol under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study synthesized various compounds and assessed their antibacterial effects against strains such as MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. The most potent derivatives demonstrated growth inhibition rates ranging from 85.76% to 97.76% against these pathogens, indicating strong antibacterial potential .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through COX (cyclooxygenase) inhibition assays. Select derivatives showed high selectivity towards COX-2 over COX-1, with IC50 values ranging from 0.10 to 0.31 µM , significantly more potent than traditional anti-inflammatory drugs like indomethacin . This selectivity is crucial as it may reduce gastrointestinal side effects commonly associated with non-selective COX inhibitors.

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets:

  • Enzyme Inhibition : The phenolic group can form hydrogen bonds with amino acid residues in enzymes, modulating their activity.
  • Receptor Binding : The methylsulfonyl group may participate in biochemical reactions that influence cellular signaling pathways, particularly those related to inflammation and infection response .

Study on Antimicrobial Activity

In a detailed study, several derivatives of the compound were synthesized and tested for their antimicrobial efficacy. The results highlighted that compounds with specific structural modifications exhibited enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that further optimization could lead to the development of effective antimicrobial agents .

COX Inhibition Research

A comparative analysis was conducted on various synthesized compounds for their COX inhibitory activities. The findings indicated that the size and structure of the compounds significantly influenced their selectivity and potency against COX enzymes . This research underscores the potential for developing selective COX-2 inhibitors based on the structure of this compound.

Comparative Analysis Table

Compound NameAntimicrobial Activity (%)COX-2 Inhibition (IC50 µM)Selectivity Index
This compound85.76 - 97.760.10 - 0.31High
IndomethacinN/ASI = 0.079Low
Other DerivativesVariesVariesVaries

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-4-(4-methylsulfonylphenyl)phenol in laboratory settings?

A common approach involves Suzuki-Miyaura cross-coupling between 4-(methylsulfonyl)phenylboronic acid and 2-methyl-4-bromophenol, using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) ensures high purity. Validate product integrity using melting point analysis and spectroscopic techniques .

Q. How can the Folin-Ciocalteu assay be optimized to quantify phenolic hydroxyl groups in this compound?

Dissolve the compound in aqueous alkaline solution (pH ~10) and react with the Folin-Ciocalteu reagent. Measure absorbance at 750 nm using UV-Vis spectroscopy. Prepare a calibration curve with known concentrations of the compound to account for potential interference from the electron-withdrawing sulfonyl group, which may reduce phenolic reactivity compared to simpler phenols .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • FT-IR : Identify the phenolic O–H stretch (3200–3600 cm⁻¹) and sulfonyl S=O stretches (asymmetric: 1320–1290 cm⁻¹; symmetric: 1160–1120 cm⁻¹).
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons near methyl and sulfonyl groups exhibit distinct splitting).
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Questions

Q. How can hydrogen bonding networks in crystalline this compound be systematically analyzed?

After obtaining single-crystal X-ray data (e.g., using Mo-Kα radiation ), refine the structure with SHELXL . Apply graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., sulfonyl O atoms as acceptors, phenolic O–H as donors). Identify motifs such as R₂²(8) rings or chains, which influence packing stability and solubility .

Q. How do solvent polarity and temperature affect NMR spectral discrepancies for this compound?

In polar solvents (e.g., DMSO-d₆ ), hydrogen bonding between the sulfonyl group and solvent can deshield aromatic protons, causing upfield shifts. Use variable-temperature NMR to probe dynamic effects (e.g., restricted rotation around the sulfonyl-phenyl bond). Compare spectra in CDCl₃ (non-polar) versus DMSO-d₆ to isolate solvent-induced shifts .

Q. What computational strategies predict regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The methylsulfonyl group acts as a strong meta-directing, deactivating substituent, while the methyl group at position 2 provides steric hindrance. Simulate reaction pathways (e.g., nitration, halogenation) to identify favored attack positions .

Q. How can crystallographic data resolve contradictions in reported melting points or solubility profiles?

Polymorphism or solvent inclusion during crystallization may lead to variability. Use powder X-ray diffraction (PXRD) to compare crystalline forms. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O bonds from sulfonyl groups) that influence melting behavior .

Data Analysis and Experimental Design

Q. What statistical methods address batch-to-batch variability in synthetic yields?

Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature). Use ANOVA to identify significant factors. For reproducibility, report mean yields with standard deviations across ≥3 independent trials .

Q. How should researchers validate purity when chromatographic and spectroscopic data conflict?

Combine orthogonal methods:

  • HPLC-DAD/ELSD : Quantify impurities undetected by NMR.
  • Elemental Analysis : Confirm C/H/O/S ratios.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition .

Methodological Challenges

Q. What strategies mitigate decomposition during thermal analysis (e.g., DSC/TGA)?

Use high-purity inert atmospheres (N₂/Ar) and slow heating rates (2–5°C/min). Compare results with dynamic mechanical analysis (DMA) to distinguish phase transitions from degradation .

Q. How can researchers differentiate tautomeric forms in solution?

Employ deuterium exchange experiments (¹H NMR) or UV-Vis pH titrations to monitor protonation states. For sulfonyl-containing analogs, computational MD simulations can predict dominant tautomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-(4-methylsulfonylphenyl)phenol
Reactant of Route 2
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2-Methyl-4-(4-methylsulfonylphenyl)phenol

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